(2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
(2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of 2,3-dimethoxybenzaldehyde with 1-propyl-1H-benzimidazole in the presence of a reducing agent. One common method is the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide (DMSO) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their anticancer, antiviral, and antimicrobial properties
Mechanism of Action
The mechanism of action of (2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves inhibiting the activity of enzymes involved in cell division and growth. It also induces apoptosis, or programmed cell death, in cancer cells. The compound targets specific molecular pathways and proteins, disrupting their normal function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): Used in OLEDs and other optoelectronic devices.
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide: Synthesized using similar methods and has potential biological applications.
Uniqueness
(2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is unique due to its specific substitution pattern and the presence of both methoxy and propyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O3 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C19H22N2O3/c1-4-12-21-15-10-6-5-9-14(15)20-19(21)17(22)13-8-7-11-16(23-2)18(13)24-3/h5-11,17,22H,4,12H2,1-3H3 |
InChI Key |
RGTUYVNRHZBNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=C(C(=CC=C3)OC)OC)O |
Origin of Product |
United States |
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